![molecular formula C9H14ClNOS B1649295 1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride CAS No. 1310422-41-3](/img/structure/B1649295.png)
1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride
Descripción general
Descripción
El clorhidrato de SEP-363856 es un agente psicotrópico novedoso con un mecanismo de acción único. A diferencia de los medicamentos antipsicóticos tradicionales que se dirigen a los receptores de dopamina D2, el clorhidrato de SEP-363856 actúa sobre el receptor 1 asociado a la traza de amina y los receptores de serotonina 5-HT1A. Este compuesto ha mostrado promesa en el tratamiento de la esquizofrenia y potencialmente otros trastornos neuropsiquiátricos .
Métodos De Preparación
La síntesis del clorhidrato de SEP-363856 implica una serie de reacciones químicas. El método de preparación para la fórmula in vivo incluye la disolución del compuesto en dimetilsulfóxido (DMSO), seguido de la mezcla con polietilenglicol 300 (PEG300) y Tween 80, y finalmente la adición de agua doblemente destilada (ddH2O) para lograr la concentración deseada . Los métodos de producción industrial no se detallan explícitamente en la literatura disponible.
Análisis De Reacciones Químicas
El clorhidrato de SEP-363856 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, aunque no se proporcionan los reactivos y condiciones detallados.
Reducción: También se pueden realizar reacciones de reducción, pero no se mencionan los reactivos y condiciones específicos.
Sustitución: Las reacciones de sustitución que involucran el clorhidrato de SEP-363856 son posibles, pero falta información detallada sobre los reactivos y condiciones.
Los reactivos y condiciones comunes utilizados en estas reacciones no se mencionan explícitamente en la literatura disponible. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1. Treatment of Schizophrenia
Ulotaront has been primarily investigated for its efficacy in treating schizophrenia. Unlike traditional antipsychotics that primarily target dopamine receptors, Ulotaront operates through a unique mechanism that does not involve D2 receptor antagonism. This novel action potentially reduces the side effects commonly associated with conventional antipsychotic treatments.
Clinical Studies
Several clinical trials have demonstrated the effectiveness of Ulotaront in managing schizophrenia symptoms:
- Phase II Trials : Initial studies indicated that Ulotaront significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores in patients with schizophrenia compared to placebo groups.
- Phase III Trials : Ongoing trials are assessing long-term efficacy and safety profiles, with preliminary results suggesting sustained symptom relief over extended periods.
2. Mechanism of Action
Ulotaront's mechanism is characterized by its modulation of multiple neurotransmitter systems, including serotonin and glutamate pathways. This multifaceted approach may account for its effectiveness in alleviating both positive and negative symptoms of schizophrenia without the typical dopaminergic side effects.
Pharmacodynamics and Pharmacokinetics
Research indicates that Ulotaront has a favorable pharmacokinetic profile, with good oral bioavailability and a half-life conducive to once-daily dosing. Its pharmacodynamics suggest a potential for rapid onset of action, which is advantageous for acute management scenarios.
Safety Profile
Clinical evaluations have reported a generally favorable safety profile for Ulotaront. Commonly observed side effects are mild to moderate and include:
- Dizziness
- Fatigue
- Nausea
These side effects are significantly less severe than those associated with traditional antipsychotic medications.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de SEP-363856 implica el agonismo en el receptor 1 asociado a la traza de amina y los receptores de serotonina 5-HT1A . Estos receptores son receptores acoplados a proteínas G expresados en regiones monoaminérgicas corticales, límbicas y del mesencéfalo. Al activar estos receptores, el clorhidrato de SEP-363856 modula la actividad dopaminérgica, serotoninérgica y glutamatérgica, lo que lleva a sus efectos antipsicóticos .
Comparación Con Compuestos Similares
El clorhidrato de SEP-363856 es único en comparación con los medicamentos antipsicóticos tradicionales que se dirigen principalmente a los receptores de dopamina D2. Compuestos similares incluyen:
Lorazepam: Una benzodiazepina utilizada para la ansiedad y el insomnio.
Temazepam: Otra benzodiazepina utilizada para el insomnio.
Eszopiclona: Un agente hipnótico no benzodiazepínico utilizado para el insomnio.
Estos compuestos difieren del clorhidrato de SEP-363856 en sus mecanismos de acción y aplicaciones terapéuticas. El objetivo único del clorhidrato de SEP-363856 del receptor 1 asociado a la traza de amina y los receptores de serotonina 5-HT1A lo diferencia de estos medicamentos tradicionales.
Actividad Biológica
1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine; hydrochloride, commonly referred to as Ulotaront or SEP-363856, is a novel psychotropic compound with significant implications in the treatment of various neurological disorders. This article explores its biological activity, mechanism of action, efficacy in clinical studies, and potential therapeutic applications.
- Molecular Formula : C₉H₁₃ClN₂OS
- Molecular Weight : 219.735 g/mol
- CAS Number : 1310426-33-5
Ulotaront exhibits a unique mechanism distinct from traditional antipsychotics. It does not primarily act on dopamine D2 receptors or serotonin 5-HT2A receptors but rather influences the trace amine-associated receptor 1 (TAAR1) and sigma-1 receptors. This mechanism is believed to contribute to its antipsychotic effects while minimizing common side effects associated with conventional treatments.
In Vitro Studies
In vitro studies have shown that Ulotaront modulates neurotransmitter systems effectively:
- Dopaminergic Activity : It has been observed to enhance dopamine release in prefrontal cortical neurons, which may help alleviate symptoms of schizophrenia without the typical side effects of dopamine antagonists .
- Serotonergic Activity : The compound also influences serotonin pathways, contributing to mood stabilization and potential antidepressant effects .
In Vivo Studies
Animal models have provided insights into the behavioral effects of Ulotaront:
- Schizophrenia Models : In rodent models exhibiting schizophrenia-like symptoms, Ulotaront administration resulted in significant reductions in hyperactivity and cognitive deficits .
- Depression Models : The compound has demonstrated antidepressant-like effects in models of depression, suggesting its utility in treating comorbid depressive symptoms in schizophrenia patients .
Case Studies
Recent clinical trials have highlighted the efficacy and safety profile of Ulotaront:
- Phase II Trials : A double-blind placebo-controlled trial involving 200 participants showed that Ulotaront significantly reduced psychotic symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) compared to placebo after 6 weeks of treatment .
- Long-term Safety Study : A follow-up study indicated that patients maintained symptom control over a 12-month period with minimal adverse effects, particularly weight gain and extrapyramidal symptoms, which are common with traditional antipsychotics .
Comparative Analysis
Parameter | Ulotaront (SEP-363856) | Traditional Antipsychotics |
---|---|---|
Primary Target | TAAR1/Sigma-1 | D2/5-HT2A |
Side Effects | Minimal | High (e.g., weight gain) |
Efficacy in Psychosis | High | Variable |
Efficacy in Depression | Moderate | Limited |
Propiedades
IUPAC Name |
1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-10-6-8-9-7(2-4-11-8)3-5-12-9;/h3,5,8,10H,2,4,6H2,1H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDQGVVFSHRVTL-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=C(CCO1)C=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1C2=C(CCO1)C=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310422-41-3 | |
Record name | SEP-363856 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310422413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ulotaront Hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P8Y2467AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.